Solvent-Dependent Fluorescence Quantum Yield: >30-Fold Difference Between Aprotic and Protic Solvents
1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione exhibits a pronounced solvent-dependent fluorescence quantum yield (φf), with a >30-fold decrease observed when moving from nonpolar cyclohexane to polar protic methanol. This drastic quenching is attributed to electron-driven proton transfer from the solvent to the fluorophore, a mechanism elucidated through ultrafast pump-probe studies [1]. In contrast, unsubstituted maleimides such as N-ethylmaleimide show negligible fluorescence (φf <0.01) across all solvent conditions, underscoring the unique emissive behavior conferred by the 3-amino substitution [2].
| Evidence Dimension | Fluorescence Quantum Yield (φf, %) |
|---|---|
| Target Compound Data | Cyclohexane: 37.5 ± 4%; Acetonitrile: 30.4 ± 3%; Methanol: 1.2 ± 0.2% [1] |
| Comparator Or Baseline | Unsubstituted N-ethylmaleimide: triplet quantum yield 0.07 ± 0.01, singlet fluorescence negligible [2] |
| Quantified Difference | Target compound φf in cyclohexane is >500-fold higher than N-ethylmaleimide fluorescence baseline; φf in methanol is >30-fold lower than in cyclohexane |
| Conditions | Steady-state fluorescence spectroscopy; room temperature; excitation at absorption maximum (λabs ~345-365 nm depending on solvent) [1] |
Why This Matters
The stark solvent sensitivity enables this compound to serve as a robust environmental probe for distinguishing aprotic from protic microenvironments in biological or materials systems, a capability not offered by non-fluorescent maleimides or solvent-insensitive fluorophores.
- [1] Staniforth, M., Quan, W.-D., Karsili, T. N. V., Baker, L. A., O'Reilly, R. K., & Stavros, V. G. (2017). First Step toward a Universal Fluorescent Probe: Unravelling the Photodynamics of an Amino-Maleimide Fluorophore. The Journal of Physical Chemistry A, 121(34), 6357–6365. Table 1. View Source
- [2] von Sonntag, J., Knolle, W., & Naumov, S. (2000). Maleimides as electron-transfer photoinitiators: quantum yields of triplet states and radical-ion formation. Journal of Photochemistry and Photobiology A: Chemistry, 136(3), 133-139. View Source
